molecular formula C24H40N2O8S B1667734 Vasculat CAS No. 5716-20-1

Vasculat

货号 B1667734
CAS 编号: 5716-20-1
分子量: 516.6 g/mol
InChI 键: PARMADWNFXEEFC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bamethan sulfate is an ethanolamine sulfate salt. It derives from a bamethan.

科学研究应用

1. 自组装和可灌注微血管床的工程化

研究人员已经开发出一种方法,在体外工程化可灌注的3D微血管床。这种技术将微流体3D细胞培养与血管生成的自组装相结合,允许3D血管网络的de novo形成和受控灌注。该系统在开发各种人类组织模型方面具有应用,包括血管化的人类脂肪组织模型、血-视网膜屏障模型和肺腺癌模型。它还在纳米医学中非常有用,特别是用于评估纳米工程药物递送系统 (Paek et al., 2019)

2. 计算血管生物力学

计算血管生物力学的研究侧重于理解涉及血管发育和维持、血管疾病的进展和治疗的力学。分子生物学、生物力学、医学成像和计算方法的进步有助于更深入地理解血管生理学和病理生理学。这一领域在改善医疗设备设计和临床干预方面发挥着重要作用 (Taylor & Humphrey, 2009)

3. 血管疾病动物实验的替代模型

Vasculab基金会致力于在血管研究中寻找动物实验的替代模型。强调3Rs原则(替代、减少、改进),这一倡议旨在减少实验室动物的使用。这些努力对血管研究的伦理方面有重要贡献 (Passariello, 2016)

4. 神经外科和神经学研究中的血管系统

血管信息在神经外科、心血管外科、诊断和研究中至关重要。先进的成像技术,如磁共振血管造影(MRA),用于自动分割血管系统,有助于规划和执行神经外科手术 (Lorigo et al., 2001)

5. 血管生成生物材料在再生和疾病进展中的应用

血管生成生物材料被开发用于促进治疗性血管化和再生。这些材料模拟了血管化微环境,这对于理解血管系统如何影响癌症进展和治疗至关重要 (Ngo & Harley, 2020)

6. 血管系统的发育

血管发育研究为血管疾病治疗、癌症干预、伤口修复和组织工程提供了见解。了解血管的发育机制有助于适应由各种因素引起的组织变化,包括运动、衰老和损伤 (Udan et al., 2013)

属性

IUPAC Name

4-[2-(butylamino)-1-hydroxyethyl]phenol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H19NO2.H2O4S/c2*1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10;1-5(2,3)4/h2*4-7,12-15H,2-3,8-9H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARMADWNFXEEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(C1=CC=C(C=C1)O)O.CCCCNCC(C1=CC=C(C=C1)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972621
Record name Sulfuric acid--4-[2-(butylamino)-1-hydroxyethyl]phenol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bamethan sulfate

CAS RN

5716-20-1
Record name Sulfuric acid--4-[2-(butylamino)-1-hydroxyethyl]phenol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bamethan sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAMETHAN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2L3E1W827
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vasculat
Reactant of Route 2
Vasculat
Reactant of Route 3
Reactant of Route 3
Vasculat
Reactant of Route 4
Reactant of Route 4
Vasculat
Reactant of Route 5
Vasculat
Reactant of Route 6
Vasculat

Citations

For This Compound
1,630
Citations
S Mellander - Journal of Vascular Research, 1966 - karger.com
The steadily increasing use of vasoactive drugs in medical treatment calls for intense research to elucidate in detail their mode of action. A vasoactive substance may act directly on the …
Number of citations: 45 karger.com
CD Saydam - International Journal of cardiology. Heart & …, 2023 - ncbi.nlm.nih.gov
However, revealing strength of associations re-deemed contributory for further discussions across the study. Thus the relavant clauses were edited as follows: “(…) by fully-adjusted …
Number of citations: 4 www.ncbi.nlm.nih.gov
V Jaiswal, SP Ang, Z Sarfraz, S Butey… - … Journal of cardiology …, 2022 - ncbi.nlm.nih.gov
The Corresponding Author voluntarily requested retraction of this paper, citing significant concerns with analysis of data, including pooling of prevalent and incident cardiovascular …
Number of citations: 4 www.ncbi.nlm.nih.gov
JM Santos, JG De Azevedo - Revista Brasileira de Medicina, 1965 - cabdirect.org
In the many mutilating lesions of leprosy, a broad section are referred to as ulcero-cutaneous, and leprosy can hardly appear as a morbid entity without being associated with other …
Number of citations: 3 www.cabdirect.org
T AIZAWA, Y GOTO, T HASEGAWA… - The Keio Journal of …, 1960 - jstage.jst.go.jp
… Schroeder(3) noted marked dilatation of the blood vessels of the extremities in dogs by the administration of 0.05mg/kg of vasculat and found the increase of cardiac output, heart rate and …
Number of citations: 5 www.jstage.jst.go.jp
W Ullah, Y Sattar, M Mukhtar, HM Abdullah… - … Journal of cardiology …, 2022 - ncbi.nlm.nih.gov
Corrigendum to “Outcomes of open mitral valve replacement versus Transcatheter mitral valve repair; insight from the National Inpatient Sample Database” [IJC Heart Vasculat. 28 (2020) …
Number of citations: 3 www.ncbi.nlm.nih.gov
WL Chan, N Pejnovic, H Hamilton… - Atherosclerosis …, 2004 - academia.edu
… urokinase receptor (uPAR) related functions of human vasculat" smooth muscle cells (VSMC). … Our data demonstrate that rosuvastatin may exert its effects on vasculat" remodelling by …
Number of citations: 4 www.academia.edu
G Davies, D Yin, E Alemao, G Nocea… - Atherosclerosis …, 2004 - academia.edu
… to evoke this diagnosis in the absence of vasculat" symptoms, and encourages to propose … mm of several vasculat" axes, without significant stenosis, whereas the vasculat" examination …
Number of citations: 5 www.academia.edu
G Guist, C Steffen, FC Blodi - hypertension, 1953
Number of citations: 2
T Bouhlal, O Benkhnigue, L Zidane, M Sobh, M Fadli - Nat. Prod. Indian J, 2013
Number of citations: 3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。